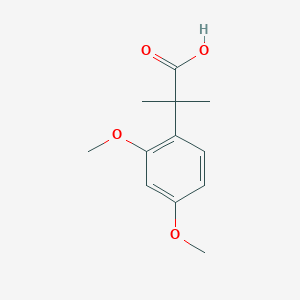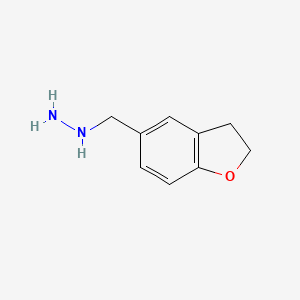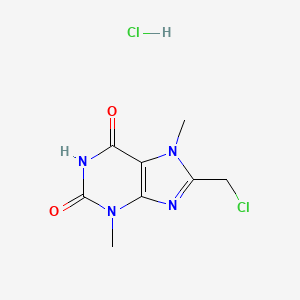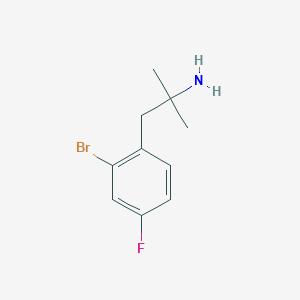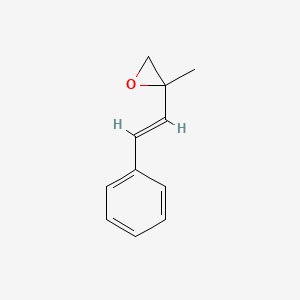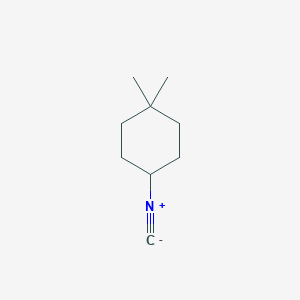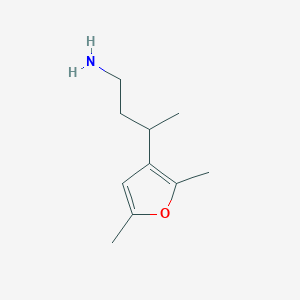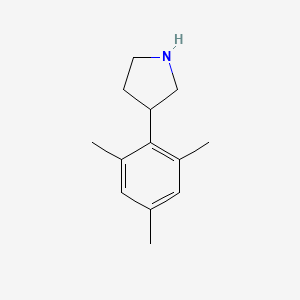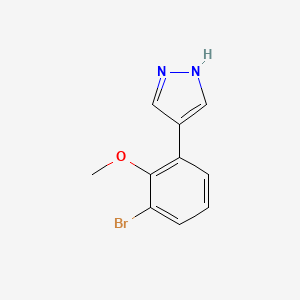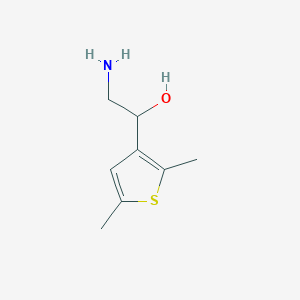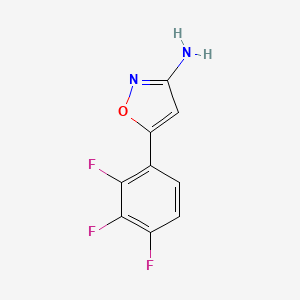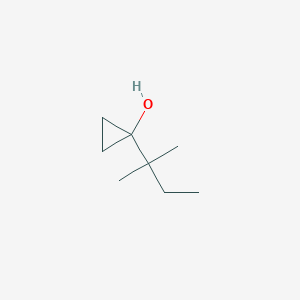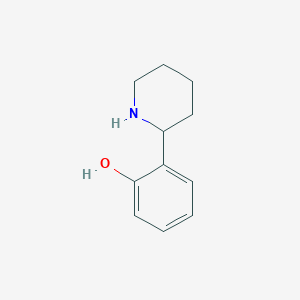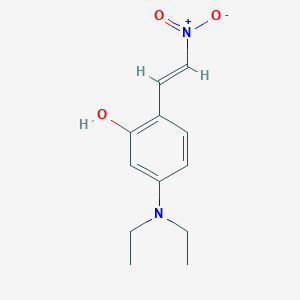
5-(Diethylamino)-2-(2-nitroethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-2-(2-nitroethenyl)phenol is an organic compound that features a phenol group substituted with a diethylamino group and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(2-nitroethenyl)phenol typically involves the nitration of a precursor compound followed by the introduction of the diethylamino group. One common method involves the nitration of 2-ethenylphenol to introduce the nitro group, followed by the reaction with diethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethylamino)-2-(2-nitroethenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenol derivatives.
Applications De Recherche Scientifique
5-(Diethylamino)-2-(2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-2-(2-nitroethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds, while the diethylamino group can participate in electrostatic interactions. The nitro group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)-2-nitrophenol
- 2-(Diethylamino)-5-nitrophenol
- 3-(Diethylamino)-4-nitrophenol
Uniqueness
5-(Diethylamino)-2-(2-nitroethenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1800608-96-1 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
5-(diethylamino)-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)11-6-5-10(12(15)9-11)7-8-14(16)17/h5-9,15H,3-4H2,1-2H3/b8-7+ |
Clé InChI |
LPJROTVOMTXWSE-BQYQJAHWSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=C/[N+](=O)[O-])O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


